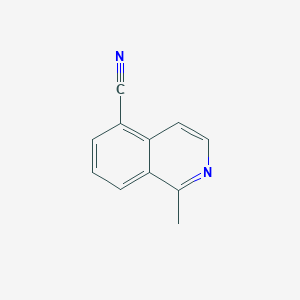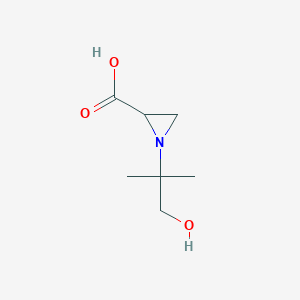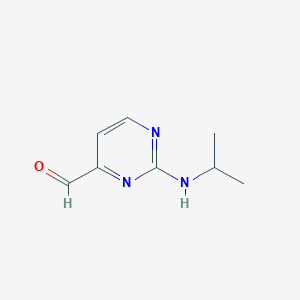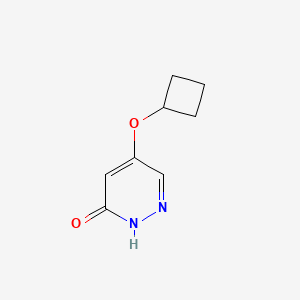![molecular formula C8H12O3 B15071849 (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Hydroxy-2-oxaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro[44]nonane core with a hydroxy group and an oxaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-2-oxaspiro[4One common method involves the use of a [3+2] cycloaddition reaction between a nitrile imine and an arylidenethiohydantoin . This reaction proceeds under mild conditions and provides the spirocyclic product in good yields.
Industrial Production Methods
Industrial production of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxaspiro moiety can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxaspiro moiety can interact with enzymes and receptors. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azaspiro[4.4]nonan-1-oxyl: A spirocyclic compound with a similar core structure but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with distinct biological activities.
Uniqueness
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is unique due to its specific combination of hydroxy and oxaspiro functionalities, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H12O3/c9-6-7(10)11-5-8(6)3-1-2-4-8/h6,9H,1-5H2/t6-/m1/s1 |
InChI-Schlüssel |
WKCZDDXNJWASQB-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CCC2(C1)COC(=O)[C@H]2O |
Kanonische SMILES |
C1CCC2(C1)COC(=O)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)





![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)



![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)

